molecular formula C11H10N4S B8302578 (7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233182-30-3

(7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8302578
CAS RN: 1233182-30-3
M. Wt: 230.29 g/mol
InChI Key: XJPZRPIHUBCBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1233182-30-3

Product Name

(7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

2-methylsulfanyl-7-(1H-pyrrol-2-yl)pyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C11H10N4S/c1-16-11-13-7-8-4-5-10(15(8)14-11)9-3-2-6-12-9/h2-7,12H,1H3

InChI Key

XJPZRPIHUBCBSL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=C2C3=CC=CN3)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CSc1ncc2ccc(-c3cccn3CCC#N)n2n1
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Synthesis routes and methods II

Procedure details

3-[2-(2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-7-yl)-pyrrol-1-yl]-propionitrile: The above bis-TFA salt (92 mg) was taken up in DCM and washed with dilute, aqueous, NaOH. The organic layer was dried by passing through a plug of Na2SO4 and solvent evaporated to yield 2-methylsulfanyl-7-(1H-pyrrol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine (46 mg, 0.20 mmol) which was taken up in acetonitrile (1.0 mL) and treated with 2-propenenitrile (19 uL, 0.29 mmol) and Triton B (5 μL). The mixture was stirred at RT for 1 h. The reaction was taken up in EtOAc and washed with water and brine. The organic layer was dried by passing through a plug of Na2S0. Solvent was removed by rotary evaporation and the resulting residue was triturated with ether (2×2 mL) to yield 44 mg (78%) of product. HPLC RT: 2.93 min; LC/MS: 284 (M+H); 1H NMR (DMSO-d6): 8.99 (s, 1H), 7.13 (m, 1H), 7.09 (s, 2H), 6.66 (dd, J=3.8, 1.7, 1H), 6.27 (dd, J=3.8, 2.9, 1H), 4.30 (t, J=6.6, 2H), 2.86 (t, 2H, J=6.6), —SMe singlet presumably under DMSO peak.
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3-[2-(2-Methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-7-yl)-pyrrol-1-yl]-propionitrile
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92 mg
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